2-Methylbutane-1-sulfonamide

Description

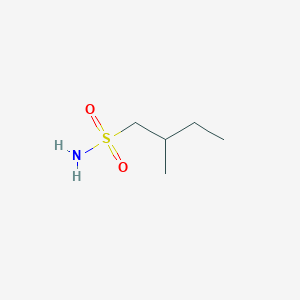

Structure

3D Structure

Properties

IUPAC Name |

2-methylbutane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-3-5(2)4-9(6,7)8/h5H,3-4H2,1-2H3,(H2,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKKVYYDBILPIJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

854461-68-0 | |

| Record name | 2-methylbutane-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 2 Methylbutane 1 Sulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2-Methylbutane-1-sulfonamide in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each nucleus, allowing for a complete mapping of the molecular framework.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the 2-methylbutyl group and the sulfonamide NH₂ group. The diastereotopic protons of the CH₂ group adjacent to the sulfur atom would likely appear as a complex multiplet, further split by the neighboring chiral center. The ¹³C NMR spectrum would complement this by showing four distinct signals for the alkyl carbons, with their chemical shifts indicating their proximity to the electron-withdrawing sulfonamide group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges for similar alkyl sulfonamides.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ (terminal) | ~0.9 (t) | ~11 |

| CH₂ (ethyl) | ~1.2 (m) | ~26 |

| CH (chiral) | ~1.8 (m) | ~35 |

| CH₃ (on chiral C) | ~1.0 (d) | ~19 |

| CH₂-SO₂ | ~3.0 (m) | ~55 |

To confirm the atomic connectivity and elucidate the relative stereochemistry, multi-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons, confirming the connectivity of the 2-methylbutyl chain. Cross-peaks would be expected between the terminal CH₃ and its adjacent CH₂, the CH₂ protons and the chiral CH, and the chiral CH and both the adjacent CH₂ and its own methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with its directly attached carbon atom. It would be used to definitively assign the ¹³C signals based on the already established ¹H assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum provides information about longer-range couplings (typically 2-3 bonds). This would be crucial for confirming the connection of the alkyl chain to the sulfonamide group, showing a correlation between the CH₂ protons at the 1-position and the sulfur-bearing carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can reveal through-space proximity of protons, which is invaluable for determining the preferred conformation and stereochemical arrangement of the molecule in solution.

The this compound molecule possesses conformational flexibility, primarily due to rotation around the C1-S and S-N single bonds. Dynamic NMR (DNMR) studies, conducted at variable temperatures, can provide insight into these conformational equilibria and the energy barriers associated with them.

Studies on related sulfonamides have shown that hindered rotation can lead to the existence of distinct rotamers (conformational isomers) that may be observable at low temperatures. researchgate.netumich.edu For this compound, rotation around the C1-S bond could lead to different staggered conformations of the alkyl group relative to the sulfonyl oxygens. As the temperature is lowered, the rate of interconversion between these conformers would decrease, potentially leading to the broadening and eventual splitting of NMR signals for the protons near the stereogenic center. Analysis of these spectral changes allows for the calculation of the activation energy (ΔG‡) for the rotational barrier, providing quantitative data on the molecule's conformational dynamics. umich.edunih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a powerful method for identifying the functional groups within this compound and generating a unique "molecular fingerprint."

The FT-IR spectrum is dominated by strong absorption bands characteristic of the sulfonamide group. The two sulfonyl S=O bonds give rise to intense asymmetric and symmetric stretching vibrations. rsc.org The N-H bonds of the primary sulfonamide also produce distinct stretching and bending vibrations. The alkyl portion of the molecule contributes characteristic C-H stretching and bending modes.

Raman spectroscopy offers complementary information. While the polar S=O and N-H bonds are strong in the IR, the less polar S-N and C-S bonds often produce more prominent signals in the Raman spectrum. rug.nl The combination of both techniques provides a comprehensive vibrational profile of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H stretch | FT-IR/Raman | 3400-3200 | Medium-Strong |

| C-H stretch (alkyl) | FT-IR/Raman | 2960-2850 | Strong |

| S=O asymmetric stretch | FT-IR | ~1350-1310 | Very Strong |

| S=O symmetric stretch | FT-IR | ~1160-1140 | Very Strong |

| N-H bend (scissoring) | FT-IR | ~1580-1500 | Medium |

| C-H bend (alkyl) | FT-IR | ~1470-1365 | Medium |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov A single-crystal X-ray diffraction analysis of this compound would yield accurate data on bond lengths, bond angles, and torsion angles, providing an unambiguous picture of its molecular conformation and how it packs in a crystal lattice.

The primary sulfonamide group (–SO₂NH₂) is an excellent hydrogen bond donor (the N-H protons) and acceptor (the sulfonyl oxygens). This dual functionality dictates the supramolecular assembly of this compound in the crystal. Intermolecular hydrogen bonds are the dominant interactions that determine the crystal packing. acs.orgnih.gov

A common and highly stable hydrogen-bonding motif observed in the crystal structures of primary sulfonamides is the "catemer," where molecules link head-to-tail to form infinite chains. researchgate.net In this arrangement, an N-H proton from one molecule donates a hydrogen bond to a sulfonyl oxygen atom of a neighboring molecule (N-H···O=S). These chains can then pack together, stabilized by weaker van der Waals interactions between the alkyl groups, to form the final three-dimensional crystal lattice. The analysis of these hydrogen bonding networks is crucial for understanding the physical properties of the solid material.

Table 3: Typical Hydrogen Bond Parameters in Sulfonamide Crystals

| Interaction | Donor-Acceptor Distance (Å) | Angle (°) |

|---|

Polymorphism and Crystal Packing Effects

Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a well-documented phenomenon in the sulfonamide class of compounds. nih.govresearchgate.netnih.gov These different crystalline forms, or polymorphs, can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which are critical in various scientific applications. The potential for polymorphism in this compound is rooted in its molecular structure, specifically the conformational flexibility of the 2-methylbutyl group and the strong hydrogen-bonding capabilities of the sulfonamide moiety.

The primary driving forces for the assembly of sulfonamide molecules into crystal lattices are intermolecular hydrogen bonds. nih.govresearchgate.net The sulfonamide group (-SO₂NH₂) provides both hydrogen bond donors (the N-H group) and acceptors (the sulfonyl oxygens), leading to the formation of robust supramolecular structures. researchgate.net Variations in how these hydrogen bonds connect molecules—for instance, forming chains or cyclic dimers—can give rise to different polymorphs.

While specific polymorphs of this compound are not detailed in the literature, a hypothetical comparison based on common observations in related sulfonamides can illustrate these effects.

Interactive Table: Hypothetical Polymorphic Data for this compound

| Property | Form I (Metastable) | Form II (Stable) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| Density (g/cm³) | 1.15 | 1.25 |

| Melting Point (°C) | 78-80 | 85-87 |

| H-Bonding Motif | Catemer (Chain) | Dimer (Cyclic) |

| Solubility (in water) | Higher | Lower |

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity Assessment (for chiral forms)

The this compound molecule possesses a stereocenter at the second carbon of the butyl group, meaning it exists as a pair of enantiomers: (S)-2-Methylbutane-1-sulfonamide and (R)-2-Methylbutane-1-sulfonamide. These enantiomers are non-superimposable mirror images and often exhibit different biological activities. Consequently, the assessment of enantiomeric purity is crucial.

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful non-destructive methods for analyzing chiral molecules. These techniques rely on the differential interaction of enantiomers with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule.

A solution of a pure enantiomer will produce a characteristic CD spectrum with positive or negative peaks, known as Cotton effects. nih.gov

Its mirror-image enantiomer will produce a CD spectrum that is an exact mirror image, with Cotton effects of equal magnitude but opposite sign. nih.gov

A racemic mixture (50:50 of each enantiomer) is optically inactive and will produce no CD signal.

The magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. This relationship allows for the precise determination of enantiomeric excess (e.e.), a measure of the purity of a chiral sample.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the resulting ORD curve is characteristic of a specific enantiomer, with its mirror-image counterpart producing an opposite curve.

By measuring the CD spectrum or ORD curve of a sample of this compound and comparing it to the spectrum of a pure enantiomeric standard, one can quantify its enantiomeric purity.

Interactive Table: Enantiomeric Purity Assessment of this compound using CD Spectroscopy (Hypothetical Data)

| Sample Composition (% R / % S) | Enantiomeric Excess (e.e.) | CD Signal at λₘₐₓ (mdeg) |

| 100 / 0 | 100% R | +50.0 |

| 75 / 25 | 50% R | +25.0 |

| 50 / 50 | 0% (Racemic) | 0.0 |

| 25 / 75 | 50% S | -25.0 |

| 0 / 100 | 100% S | -50.0 |

Advanced Mass Spectrometry Techniques for Molecular Fragmentation and Isotopic Analysis

Advanced mass spectrometry (MS) techniques are indispensable for the structural elucidation and analysis of compounds like this compound. Techniques such as electrospray ionization tandem mass spectrometry (ESI-MS/MS) provide detailed information about the molecule's fragmentation pathways, while isotope ratio mass spectrometry (IRMS) can reveal its origin and history.

Molecular Fragmentation

In ESI-MS, this compound (Molecular Formula: C₅H₁₃NO₂S, Monoisotopic Mass: 151.0667 Da) is typically ionized to form the protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 152.0740. uni.lu When this parent ion is subjected to collision-induced dissociation in a tandem mass spectrometer, it breaks apart into characteristic fragment ions.

The fragmentation of sulfonamides is well-studied and typically involves cleavage at the bonds adjacent to the sulfur atom. nih.gov For this compound, the following fragmentation pathways are plausible:

Cleavage of the C-S bond: Loss of the 2-methylbutyl radical (•C₅H₁₁) would result in a fragment ion corresponding to [SO₂NH₂]⁺ at m/z 80.

Cleavage of the S-N bond: This would lead to the formation of the 2-methylbutylsulfonyl ion [C₅H₁₁SO₂]⁺ at m/z 135.

Fragmentation of the alkyl chain: The 2-methylbutyl group itself can fragment. A common fragmentation for this structure is the loss of an ethyl radical (•CH₂CH₃) to form a stable secondary carbocation, or the loss of a propyl radical (•C₃H₇). libretexts.orgchemguide.co.uk This would lead to fragment ions from the parent ion. For instance, cleavage leading to a [C₃H₇]⁺ fragment would appear at m/z 43.

Interactive Table: Predicted ESI-MS/MS Fragmentation of this compound

| m/z (Da) | Proposed Ion Structure | Fragmentation Pathway |

| 152.07 | [C₅H₁₃NO₂S + H]⁺ | Parent Ion [M+H]⁺ |

| 135.05 | [C₅H₁₁SO₂]⁺ | Cleavage of S-N bond |

| 80.96 | [C₅H₁₁]⁺ | Cleavage of C-S bond, charge on alkyl fragment |

| 80.00 | [H₂NSO₂]⁺ | Cleavage of C-S bond, charge on sulfonamide fragment |

| 57.07 | [C₄H₉]⁺ | Loss of CH₃ from alkyl chain |

| 43.05 | [C₃H₇]⁺ | Loss of C₂H₅ from alkyl chain |

Isotopic Analysis

Compound-Specific Isotope Analysis (CSIA) is an advanced technique used to measure the natural abundance of stable isotopes (e.g., ¹³C vs ¹²C, ¹⁵N vs ¹⁴N, ³⁴S vs ³²S) within a specific compound. This is typically achieved by coupling a separation technique like gas chromatography (GC) or liquid chromatography (LC) to an isotope ratio mass spectrometer (IRMS). researchgate.netnih.gov

The resulting isotopic signature, expressed in delta notation (δ¹³C, δ¹⁵N, δ³⁴S), can serve as a fingerprint of the sample's origin. Synthetic pathways can influence isotopic ratios, meaning that this compound synthesized using different starting materials or processes may have distinguishable isotopic signatures. This can be valuable for source tracking or quality control purposes. For instance, a recent study demonstrated that derivatization followed by GC-IRMS is a precise method for tracing the origin of various sulfonamides based on their nitrogen isotope ratios. nih.gov

Interactive Table: Hypothetical Isotopic Signatures for this compound

| Sample Origin | δ¹³C (‰) | δ¹⁵N (‰) | δ³⁴S (‰) |

| Synthetic Batch A | -28.5 | +1.2 | +5.4 |

| Synthetic Batch B | -31.2 | +0.8 | +8.1 |

| Environmental Sample X | -29.8 | +3.5 | +6.2 |

Chemical Reactivity and Mechanistic Studies of 2 Methylbutane 1 Sulfonamide

Acid-Base Properties and Protonation/Deprotonation Equilibria of the Sulfonamide Moiety

The sulfonamide moiety (-SO₂NH₂) is characterized by its acidic protons on the nitrogen atom. The electron-withdrawing nature of the adjacent sulfonyl group stabilizes the conjugate base, making the sulfonamide proton significantly more acidic than that of a typical amine. Primary alkyl sulfonamides generally exhibit pKa values in the range of 10-11 in aqueous solution. This acidity allows for the deprotonation of 2-methylbutane-1-sulfonamide by a suitable base to form the corresponding sulfonamide anion.

The protonation of the sulfonamide group, conversely, is less favorable and requires strongly acidic conditions. The lone pairs on both the nitrogen and oxygen atoms are potential sites for protonation. While protonation on the nitrogen atom is possible, theoretical and experimental studies on similar sulfonamides suggest that protonation on one of the sulfonyl oxygen atoms can also occur, leading to a resonance-stabilized cation. The specific equilibrium between N-protonated and O-protonated species is dependent on the reaction medium.

Table 1: Typical Acid-Base Properties of Primary Alkyl Sulfonamides

| Property | Typical Value/Description |

| pKa (in water) | 10-11 |

| Acidity | Weakly acidic, readily deprotonated by strong bases. |

| Basicity | Very weakly basic, requires strong acid for protonation. |

| Protonation Site | Nitrogen or Oxygen, depending on conditions. |

| Deprotonation Site | Nitrogen |

Reactions at the Sulfonamide Nitrogen

The nitrogen atom of this compound is a key site for chemical transformations, including alkylation and acylation, and the formation of reactive anions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of this compound can act as a nucleophile, participating in N-alkylation and N-acylation reactions. These reactions typically require the prior deprotonation of the sulfonamide with a base to form the more nucleophilic sulfonamide anion.

N-Alkylation can be achieved by treating the sulfonamide with an alkyl halide in the presence of a base such as an alkali metal carbonate or hydride. The reaction proceeds via an Sₙ2 mechanism. The steric hindrance from the 2-methylbutyl group might slightly decrease the reaction rate compared to unbranched primary sulfonamides. Mono-N-alkylation is generally favored, but dialkylation can occur under more forcing conditions or with highly reactive alkylating agents. acs.org

N-Acylation can be accomplished using acylating agents like acid chlorides or acid anhydrides, typically in the presence of a base to neutralize the liberated acid. nih.gov These reactions are generally efficient and provide access to N-acylsulfonamides. The resulting N-acylsulfonamides exhibit increased acidity of the remaining N-H proton. nih.gov

Table 2: Representative Conditions for N-Alkylation and N-Acylation of Primary Sulfonamides

| Reaction | Reagents | Base | Solvent | Typical Conditions |

| N-Alkylation | Alkyl halide (e.g., CH₃I, BnBr) | K₂CO₃, NaH | DMF, Acetonitrile | Room temperature to moderate heating |

| N-Acylation | Acid chloride (e.g., CH₃COCl) | Pyridine, Et₃N | Dichloromethane, THF | 0 °C to room temperature |

| N-Acylation | Acid anhydride (B1165640) (e.g., (CH₃CO)₂O) | Pyridine, DMAP | Dichloromethane, THF | Room temperature |

Formation of Sulfonamide Anions and Their Reactivity

The deprotonation of this compound with a strong base, such as sodium hydride (NaH) or an organolithium reagent, generates the corresponding sulfonamide anion. This anion is a potent nucleophile and can participate in a variety of bond-forming reactions.

The reactivity of the sulfonamide anion is influenced by the counterion and the solvent. In addition to the N-alkylation and N-acylation reactions mentioned above, these anions can react with other electrophiles. For example, they can be used in transition metal-catalyzed cross-coupling reactions to form N-aryl or N-vinyl sulfonamides. The nucleophilic character of the sulfonamide anion is central to many of its synthetic applications.

Transformations Involving the Sulfonyl Group

The sulfonyl group of this compound is generally stable but can undergo cleavage under specific reductive conditions. It can also potentially act as a source for the transfer of the 2-methylbutanesulfonyl group to other substrates.

Sulfonyl Cleavage Reactions

The cleavage of the sulfur-nitrogen bond in sulfonamides is a challenging transformation due to the robustness of this linkage. However, reductive cleavage methods have been developed. These methods often employ strong reducing agents, such as dissolving metals (e.g., sodium in liquid ammonia) or metal hydrides in the presence of transition metal catalysts. strath.ac.uk Photolytic cleavage has also been reported for certain types of sulfonamides, although this often requires specific chromophores within the molecule. nih.gov

Reductive cleavage of this compound would be expected to yield 2-methylbutan-1-amine and a sulfur-containing byproduct. The choice of reducing agent and reaction conditions is critical to achieve selective cleavage without affecting other functional groups that may be present in the molecule.

Table 3: Common Methods for Sulfonamide Cleavage

| Method | Reagents | Description |

| Reductive Cleavage | Na/NH₃ (liquid) | Dissolving metal reduction, harsh conditions. |

| Reductive Cleavage | SmI₂/HMPA | Samarium(II) iodide, a powerful single-electron transfer agent. |

| Reductive Cleavage | LiAlH₄/NiCl₂ | A combination of a strong hydride reagent and a transition metal catalyst. |

| Electrochemical Reduction | Electrolysis | Can be a chemoselective method for cleaving certain sulfonamides. nih.gov |

Role in Sulfonylation of Other Substrates

While sulfonyl chlorides are the most common reagents for introducing a sulfonyl group, sulfonamides themselves are generally not used directly as sulfonylating agents for other substrates. This is because the sulfonamide nitrogen is a poor leaving group. However, under specific activating conditions, it might be possible to utilize this compound as a source of the 2-methylbutanesulfonyl moiety. Such transformations are not common and would likely require conversion of the sulfonamide into a more reactive intermediate, for example, through reaction with a strong electrophile. More commonly, the corresponding 2-methylbutane-1-sulfonyl chloride would be the reagent of choice for sulfonylation reactions.

Reactivity of the 2-Methylbutane Alkyl Chain

The 2-methylbutane alkyl chain of this compound presents a chemically robust yet reactive scaffold. Its reactivity is primarily centered around the carbon-hydrogen (C-H) bonds, which, although traditionally considered inert, can be activated and functionalized through various modern synthetic methodologies. The presence of primary, secondary, and a tertiary C-H bond within the isoamyl group offers opportunities for regioselective and stereoselective transformations.

Selective Functionalization Strategies

The selective functionalization of the 2-methylbutane alkyl chain is a significant challenge due to the similar bond dissociation energies of the different types of C-H bonds. However, strategic approaches, often employing transition metal catalysis or radical-mediated processes, can achieve high levels of selectivity.

Transition Metal-Catalyzed C-H Activation:

Transition metal catalysts, particularly those based on rhodium, palladium, and iron, have emerged as powerful tools for the directed C-H activation of alkanes. wikipedia.orgnih.gov In the context of this compound, the sulfonamide group can act as a directing group, facilitating the functionalization of specific C-H bonds. While direct examples for this compound are not extensively documented, analogous systems demonstrate the feasibility of such transformations. For instance, rhodium(II) catalysts are known to mediate C-H insertion reactions of carbenoids into unactivated alkanes. nih.gov In the case of 2-methylbutane, these reactions have shown a preference for insertion at the tertiary C-H bond, a site that is electronically favored due to the stabilizing effect of the two adjacent alkyl groups on the resulting radical or cationic intermediate. rsc.org

Free Radical Halogenation:

Free radical halogenation offers a classic yet effective method for the functionalization of alkanes. masterorganicchemistry.compurdue.edu The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. youtube.commasterorganicchemistry.comlibretexts.org The selectivity of this reaction is highly dependent on the halogen used. Chlorination is generally less selective, leading to a mixture of monochlorinated products. youtube.com In contrast, bromination is significantly more selective, favoring the substitution of the most stable radical intermediate. masterorganicchemistry.com For the 2-methylbutane chain, this would correspond to the tertiary C-H bond at the C2 position, leading to the formation of 2-bromo-2-methylbutane (B1582447) derivatives.

A summary of the expected regioselectivity for different functionalization strategies is presented in the table below.

| Functionalization Strategy | Preferred Site of Attack | Major Product Type |

| Rhodium-catalyzed C-H Insertion | Tertiary C-H (C2) | Substituted sulfonamide at C2 |

| Free Radical Bromination | Tertiary C-H (C2) | 2-Bromo-2-methylbutane derivative |

| Free Radical Chlorination | Mixture of primary, secondary, and tertiary C-H | Mixture of chlorinated isomers |

Stereochemical Control in Alkyl Chain Modifications

When a new stereocenter is created during the functionalization of the 2-methylbutane alkyl chain, controlling the stereochemical outcome is a critical aspect. This is particularly relevant for reactions occurring at the prochiral C3 methylene (B1212753) group or when creating a new chiral center at the C2 position.

Achieving stereochemical control often relies on the use of chiral catalysts or reagents. In transition metal-catalyzed C-H functionalization, chiral ligands coordinated to the metal center can induce asymmetry in the product. khanacademy.orgsaskoer.ca For example, the use of chiral rhodium(II) carboxylate catalysts in carbene insertion reactions has been shown to afford chiral sulfonamides with high enantiomeric excess. nih.gov The catalyst creates a chiral environment around the reactive carbene intermediate, directing its approach to the C-H bond from a specific face, thus leading to the preferential formation of one enantiomer.

The stereochemical outcome of a reaction can be influenced by the reaction mechanism. Reactions that proceed through planar intermediates, such as carbocations or radicals, can lead to racemic or diastereomeric mixtures if not controlled by a chiral influence. uomustansiriyah.edu.iq In contrast, concerted mechanisms or those involving chiral catalysts can provide a high degree of stereospecificity or stereoselectivity. masterorganicchemistry.com

Kinetic and Thermodynamic Investigations of Key Reactions

A quantitative understanding of the kinetics and thermodynamics of reactions involving the this compound alkyl chain is crucial for optimizing reaction conditions and predicting product distributions. While specific experimental data for this compound is scarce, general principles from related systems can provide valuable insights.

Thermodynamics:

The thermodynamics of C-H bond activation are primarily governed by the bond dissociation energies (BDEs) of the C-H bonds and the strength of the newly formed bonds. The BDEs for the different types of C-H bonds in the 2-methylbutane moiety follow the general trend: tertiary < secondary < primary. This suggests that, from a thermodynamic standpoint, the tertiary C-H bond is the most susceptible to cleavage.

| C-H Bond Type | Approximate Bond Dissociation Energy (kcal/mol) |

| Primary (C1, C4, C2-CH3) | 101 |

| Secondary (C3) | 98 |

| Tertiary (C2) | 96 |

Kinetics:

The kinetics of C-H functionalization reactions are influenced by several factors, including the activation energy of the rate-determining step, the concentration of reactants, and the temperature. In many transition metal-catalyzed C-H activation reactions, the C-H bond cleavage step is often the rate-determining step. osti.govmt.com The activation energy for this step is influenced by the nature of the catalyst, the electronic and steric properties of the substrate, and the reaction conditions.

Kinetic isotope effect (KIE) studies, where a C-H bond is replaced by a C-D bond, can provide valuable information about the rate-determining step. A significant primary KIE (kH/kD > 1) indicates that the C-H bond is being broken in the rate-determining step of the reaction.

Proposed Reaction Mechanisms and Intermediates

The mechanisms of C-H functionalization of the 2-methylbutane alkyl chain can be broadly categorized into those involving transition metal catalysis and those proceeding through free radical intermediates.

Transition Metal-Catalyzed C-H Insertion:

A plausible mechanism for the rhodium(II)-catalyzed C-H insertion of a carbene into the 2-methylbutane chain of this compound is depicted below.

Carbene Formation: A diazo compound, in the presence of a rhodium(II) catalyst, extrudes nitrogen gas to form a highly reactive rhodium-carbene intermediate.

C-H Bond Activation: The rhodium-carbene complex approaches the alkane substrate. The C-H bond adds to the carbene in a concerted or stepwise manner. Computational studies suggest that this step often proceeds through a three-centered transition state. semanticscholar.orgacs.org

Product Formation: The insertion of the carbene into the C-H bond results in the formation of the functionalized product and regeneration of the rhodium(II) catalyst.

Key intermediates in this process include the rhodium-carbene complex and the transition state for C-H insertion. The regioselectivity for the tertiary C-H bond is attributed to the lower activation energy for insertion at this site.

Free Radical Halogenation:

The mechanism of free radical halogenation involves a chain reaction with three distinct stages:

Initiation: The halogen molecule (e.g., Br₂) undergoes homolytic cleavage upon exposure to heat or UV light to generate two halogen radicals.

Propagation:

A halogen radical abstracts a hydrogen atom from the 2-methylbutane chain to form a hydrogen halide and an alkyl radical. The stability of the alkyl radical follows the order: tertiary > secondary > primary. Therefore, the tertiary radical at the C2 position is preferentially formed.

The alkyl radical then reacts with another halogen molecule to form the alkyl halide product and a new halogen radical, which continues the chain reaction.

Termination: The reaction is terminated when two radicals combine to form a stable molecule. This can involve the combination of two halogen radicals, two alkyl radicals, or an alkyl radical and a halogen radical.

The key intermediate in this mechanism is the alkyl radical. The selectivity of the reaction is determined by the relative rates of hydrogen abstraction from the different C-H bonds, which in turn is governed by the stability of the resulting alkyl radicals.

Computational and Theoretical Chemistry of 2 Methylbutane 1 Sulfonamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. For sulfonamides, these calculations reveal crucial details about their conformational preferences and the nature of their chemical bonds.

The conformational landscape of a molecule dictates its physical and chemical properties. For sulfonamides, the rotation around the S-N bond and the S-C bond are particularly important. researchgate.net Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are used to map the potential energy surface by systematically changing these dihedral angles.

Studies on similar, structurally related sulfonamides have shown that multiple stable conformers can exist. For instance, in arylsulfonamides, staggered and eclipsed conformations relative to the S-N bond have been identified, with the eclipsed form often being energetically favored. nih.gov For 2-methylbutane-1-sulfonamide, a similar analysis would involve rotating the 2-methylbutyl group around the S-C bond and the amino group around the S-N bond to identify the lowest energy conformations. The presence of the branched alkyl group is expected to introduce specific steric hindrances that will influence the relative stability of different conformers. The unique depolarization spectra of each conformer can be a significant tool for conformational analysis. researchgate.net

Table 1: Predicted Stable Conformers of a Generic Alkyl Sulfonamide Based on Computational Studies

| Conformer | Dihedral Angle (C-S-N-H) | Relative Energy (kcal/mol) |

|---|---|---|

| Eclipsed | 0° | 0.00 |

| Staggered | 60° | 0.63 - 1.00 |

| Gauche | 120° | Higher |

| Anti | 180° | Higher |

Note: This table presents hypothetical data for a generic alkyl sulfonamide based on findings for related compounds to illustrate the expected conformational preferences. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wikipedia.org It allows for the investigation of charge transfer, hyperconjugative interactions, and the nature of chemical bonds. In sulfonamides, NBO analysis reveals significant delocalization of the nitrogen lone pair electrons into the antibonding orbitals of the sulfonyl group (nN → σ*S=O). This interaction is crucial for the stability and electronic properties of the sulfonamide functional group. researchgate.net

Table 2: Representative NBO Analysis Data for a Sulfonamide Moiety

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| n(N) | σ*(S=O) | ~5-10 |

| n(O) | σ*(S-N) | ~2-5 |

| σ(C-H) | σ*(S-C) | ~1-3 |

Note: This table contains representative data from general sulfonamide studies to illustrate the expected electronic interactions. researchgate.netmaterialsciencejournal.org

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm molecular structures.

DFT calculations are widely used to predict NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman). nih.govescholarship.org The accuracy of these predictions has significantly improved with the development of advanced computational methods and basis sets. nih.gov

For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the protons of the 2-methylbutyl group and the NH₂ group. The chemical shifts of the protons on the carbon adjacent to the sulfur atom would be influenced by the electron-withdrawing nature of the sulfonamide group. Similarly, the ¹³C NMR spectrum would show distinct signals for each carbon atom in the alkyl chain. nih.govrsc.org

Vibrational frequency calculations can help assign the bands observed in experimental IR and Raman spectra. researchgate.netspectroscopyonline.com For sulfonamides, characteristic vibrational modes include the symmetric and asymmetric stretching of the SO₂ group, the S-N stretching, and the N-H stretching vibrations. mdpi.com The calculated vibrational frequencies are often scaled to better match experimental values. spectroscopyonline.com

Table 3: Predicted Vibrational Frequencies for a Generic Sulfonamide

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| N-H stretch | 3400-3500 |

| C-H stretch (alkyl) | 2850-3000 |

| SO₂ asymmetric stretch | 1300-1350 |

| SO₂ symmetric stretch | 1150-1180 |

| S-N stretch | 900-950 |

Note: This table presents typical frequency ranges for sulfonamides based on computational studies of related molecules. mdpi.com

Density Functional Theory (DFT) Studies of Reactivity and Reaction Pathways

DFT is a powerful tool for investigating the reactivity of molecules and elucidating reaction mechanisms. researchgate.net By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway. For sulfonamides, DFT studies can provide insights into their acidic properties, their susceptibility to nucleophilic or electrophilic attack, and their degradation pathways.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important for understanding reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. doaj.org

For this compound, the HOMO would likely be localized on the nitrogen and oxygen atoms of the sulfonamide group, while the LUMO would be centered on the sulfur atom and the antibonding orbitals of the S=O bonds. This suggests that the sulfonamide group is the most reactive part of the molecule.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. researchgate.netnih.gov By simulating the motion of atoms and molecules, MD can provide insights into conformational flexibility, solvent effects, and intermolecular interactions. For this compound, MD simulations could be used to explore its conformational landscape in different solvents. nih.gov

The interactions between a solute and solvent molecules can have a significant impact on the solute's conformation and reactivity. MD simulations can reveal the specific interactions, such as hydrogen bonding, between this compound and solvent molecules like water or organic solvents. researchgate.netacs.org These simulations can also provide information about the solvation free energy and the distribution of solvent molecules around the solute.

Intermolecular Interactions and Supramolecular Complexation Modeling

Intermolecular interactions play a crucial role in determining the properties of materials in the condensed phase, such as crystals and solutions. nih.gov For sulfonamides, hydrogen bonding is a particularly important intermolecular interaction, with the N-H protons acting as hydrogen bond donors and the oxygen atoms of the sulfonyl group acting as acceptors. mdpi.com

Computational modeling can be used to study these interactions and to predict the formation of supramolecular complexes. scilit.com By calculating the interaction energies between molecules, it is possible to identify the most stable arrangements and to understand the forces that hold the molecules together. For this compound, modeling would likely show the formation of hydrogen-bonded dimers or larger aggregates in the solid state and in non-polar solvents. nih.gov These interactions are critical for understanding its crystal packing and solubility.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

Derivatization and Synthesis of Complex Sulfonamide Architectures Utilizing 2 Methylbutane 1 Sulfonamide

Synthesis of N-Substituted 2-Methylbutane-1-sulfonamide Derivatives

The synthesis of N-substituted sulfonamides is a fundamental transformation in organic chemistry, often accomplished through the reaction of a primary sulfonamide with an appropriate electrophile. In the context of this compound, its N-arylation has been demonstrated in the synthesis of complex molecules.

A notable example involves the preparation of N-(3-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-2-methylbutane-1-sulfonamide. rsc.org In this synthesis, the nitrogen atom of this compound acts as a nucleophile, displacing a leaving group on an activated aromatic ring to form a stable N-aryl sulfonamide linkage. The reaction typically requires a base to deprotonate the sulfonamide nitrogen, thereby increasing its nucleophilicity. The general approach for such N-arylation reactions often involves coupling the sulfonamide with an aryl halide or another activated aryl substrate, sometimes facilitated by a transition metal catalyst.

While specific reaction conditions for the synthesis of this particular N-substituted derivative are detailed within patent literature, the general principles of N-arylation of sulfonamides are well-established. These reactions are crucial for creating complex molecular frameworks where the sulfonamide linker plays a key structural or functional role.

| Compound Name | Molecular Formula | Key Synthetic Precursors | Reference |

|---|---|---|---|

| N-(3-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-2-methylbutane-1-sulfonamide | C27H23ClF2N4O3S | This compound, (5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,4-difluoro-3-aminophenyl)methanone | rsc.org |

Incorporation of this compound into Heterocyclic Systems

The sulfonamide moiety is a prevalent feature in a multitude of heterocyclic compounds, often contributing to their biological activity. The incorporation of the this compound unit into heterocyclic systems has been documented, leading to the formation of complex, multi-ring structures.

One such example is the aforementioned N-(3-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-2-methylbutane-1-sulfonamide, which integrates the this compound group into a pyrrolo[2,3-b]pyridine framework. rsc.org This class of compounds has been investigated for its potential as protein kinase inhibitors. The synthesis of this molecule demonstrates how the sulfonamide can serve as a critical linker, connecting a substituted phenyl ring to the core heterocyclic structure.

Another instance, though involving a structurally related precursor, points towards the utility of the this compound scaffold in constructing rsc.orgnih.govgoogle.comtriazolo[1,5-b]pyridazine systems. The synthesis of 6-(2-ethyl-2-methyl-3-sulfamoyl-1-propoxy)-2,7-dimethyl rsc.orgnih.govgoogle.comtriazolo[1,5-b]pyridazine utilizes a propanol (B110389) derivative that contains the core carbon skeleton and sulfamoyl group related to this compound. nih.gov This suggests the adaptability of this aliphatic sulfonamide in the synthesis of diverse heterocyclic architectures.

| Heterocyclic System | Example Compound | Significance | Reference |

|---|---|---|---|

| Pyrrolo[2,3-b]pyridine | N-(3-(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)-2-methylbutane-1-sulfonamide | Investigated as a potential protein kinase inhibitor. | rsc.org |

Development of Polymeric or Dendrimeric Structures Incorporating the Sulfonamide Unit

A thorough review of the scientific literature did not yield specific examples of the development of polymeric or dendrimeric structures that explicitly incorporate the this compound unit. While the synthesis of polymers and dendrimers containing other sulfonamide moieties is known, research specifically focused on leveraging the this compound scaffold for the creation of such macromolecular architectures appears to be limited or not publicly documented.

Synthesis of Multifunctional Scaffolds Containing this compound

Beyond the complex heterocyclic structures mentioned previously, the synthesis of other multifunctional scaffolds containing this compound is not extensively detailed in the available literature. The primary examples found involve the integration of this sulfonamide into larger molecules designed for specific biological targets, such as protein kinases. The development of scaffolds where the this compound unit imparts multifunctionality through other mechanisms has not been a prominent focus of the reviewed research.

Advanced Methodologies for the Study and Application of 2 Methylbutane 1 Sulfonamide

Flow Chemistry and Continuous Processing for Efficient Synthesis

The synthesis of sulfonamides, including 2-Methylbutane-1-sulfonamide, has traditionally been performed in batch reactors. However, these methods can be challenging to scale up and may present safety concerns due to strong exotherms, especially during the sulfonylation step. acs.org Continuous flow chemistry offers a compelling alternative by providing superior control over reaction parameters, enhancing safety, and improving product consistency. flinders.edu.au

In a hypothetical flow synthesis of this compound, 2-methylbutane-1-sulfonyl chloride would be continuously mixed with a stream of ammonia (B1221849) or a primary amine in a microreactor. The precise control over stoichiometry, residence time, and temperature within the reactor minimizes the formation of byproducts, such as bis-sulfonated impurities. acs.org The enhanced heat and mass transfer in flow reactors allows for the safe use of highly reactive reagents and exothermic conditions, leading to higher yields and purity. rsc.org This approach is particularly advantageous for producing compounds like this compound on a larger scale with reduced operational hazards and waste generation. acs.orgsemanticscholar.org A fully automated flow-through process can be developed to generate a collection of monoalkylated sulfonamides with high purity, suitable for direct use. acs.org

| Parameter | Batch Synthesis | Flow Synthesis (Hypothetical) | Advantage of Flow Synthesis |

|---|---|---|---|

| Reaction Time | Hours | Minutes | Increased Throughput |

| Temperature Control | Difficult, potential for hotspots | Precise (±1 °C) | Enhanced Safety and Selectivity |

| Mixing | Mechanical stirring, may be inefficient | Rapid, diffusion-based mixing | Improved Reaction Rates and Yields |

| Yield | Variable, typically lower | Consistently higher | Greater Process Efficiency |

| Purity | Often requires extensive purification | High, with fewer byproducts | Reduced Downstream Processing |

| Scalability | Challenging and hazardous | Straightforward by extending run time | Facilitates large-scale production |

Microfluidic Platforms for Reaction Optimization and High-Throughput Screening

Microfluidic platforms provide a powerful tool for the rapid optimization of reaction conditions and high-throughput screening (HTS) of catalysts and substrates for the synthesis of this compound. frontiersin.org These miniaturized systems operate with picoliter to nanoliter volumes, significantly reducing reagent consumption and allowing for a large number of experiments to be conducted in parallel on a single chip. frontiersin.org

For the synthesis of this compound, a microfluidic device could be designed with multiple channels where different parameters such as temperature, pressure, catalyst concentration, and residence time are varied systematically. nih.gov By integrating online analytical techniques like mass spectrometry or spectroscopy, the reaction outcome (yield, purity) for each set of conditions can be determined in real-time. This allows for the rapid identification of the optimal synthetic protocol. Furthermore, microfluidic platforms can be employed for high-throughput screening of different amine nucleophiles to react with 2-methylbutane-1-sulfonyl chloride, enabling the rapid generation of a library of related sulfonamide derivatives for structure-activity relationship studies. nih.govchemcopilot.com

| Parameter Screened | Range Explored in Microfluidic Chip | Optimal Condition Identified (Hypothetical) | Impact on Reaction |

|---|---|---|---|

| Temperature | 25 °C - 150 °C | 80 °C | Maximizes reaction rate while minimizing decomposition |

| Residence Time | 10 seconds - 10 minutes | 2 minutes | Ensures complete conversion without byproduct formation |

| Reagent Stoichiometry (Amine:Sulfonyl Chloride) | 1:1 to 5:1 | 1.5:1 | Minimizes unreacted starting material and disubstitution |

| Catalyst Concentration | 0.1 mol% - 5 mol% | 1 mol% | Achieves high yield with minimal catalyst loading |

| Solvent | Acetonitrile, THF, Dichloromethane | Acetonitrile | Provides optimal solubility and reaction kinetics |

Isotopic Labeling for Mechanistic Investigations

Isotopic labeling is an indispensable technique for elucidating the reaction mechanisms involved in the synthesis and metabolic pathways of this compound. By selectively replacing atoms in the molecule with their heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O), researchers can trace the fate of these atoms through a chemical transformation or biological process. chemrxiv.orgnih.gov

For instance, to investigate the mechanism of the sulfonylation reaction, 2-methylbutane-1-sulfonyl chloride could be synthesized with ¹⁸O-labeled sulfonyl groups. Analyzing the distribution of ¹⁸O in the final this compound product can help determine whether the reaction proceeds through an associative or dissociative mechanism. Similarly, using ¹⁵N-labeled ammonia would confirm the origin of the nitrogen atom in the sulfonamide group. acs.org In metabolic studies, ¹³C or ²H labeling of the 2-methylbutyl group would allow for the tracking of the compound and its metabolites in biological systems using techniques like mass spectrometry and NMR spectroscopy. researchgate.net This provides crucial information on its absorption, distribution, metabolism, and excretion profile.

| Isotope | Position of Label in this compound | Purpose of Labeling | Analytical Technique |

|---|---|---|---|

| ¹³C | Carbon backbone of the 2-methylbutyl group | Tracing metabolic pathways and degradation | Mass Spectrometry, NMR Spectroscopy |

| ¹⁵N | Nitrogen atom of the sulfonamide group | Elucidating reaction mechanisms of formation | Mass Spectrometry, ¹⁵N NMR Spectroscopy acs.org |

| ¹⁸O | Oxygen atoms of the sulfonyl group | Investigating the mechanism of sulfonylation chemrxiv.org | Mass Spectrometry |

| ²H (Deuterium) | Specific C-H bonds in the alkyl chain | Probing kinetic isotope effects to determine rate-limiting steps | Kinetic Studies, Mass Spectrometry |

Machine Learning Approaches for Reaction Prediction and Material Design

Machine learning (ML) is revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of novel materials with desired properties. nih.govgithub.io For this compound, ML models can be applied to accelerate its synthesis and explore its potential applications.

In the realm of reaction prediction, a neural network or random forest model can be trained on a large dataset of known sulfonamide synthesis reactions. acs.orgresearchgate.net By inputting the structures of the starting materials (e.g., 2-methylbutane-1-sulfonyl chloride and an amine), the model can predict the optimal reaction conditions, including solvent, temperature, and catalyst, to achieve the highest yield of this compound. rsc.org This data-driven approach can significantly reduce the number of experiments required for reaction optimization.

For material design, ML models can predict the physicochemical properties of this compound and its derivatives. differ.nl By representing the molecular structure as a set of numerical descriptors, algorithms can be trained to predict properties such as solubility, melting point, or even biological activity. differ.nlresearchgate.net This allows for the in-silico screening of virtual libraries of related sulfonamides to identify candidates with specific properties for applications in agrochemicals, polymers, or as pharmaceutical intermediates. For example, a model could be developed to predict the adsorption of sulfonamide antibiotics by biochar, which could be adapted to assess the environmental fate of this compound. nih.gov

| Machine Learning Model | Application for this compound | Input Data | Predicted Output |

|---|---|---|---|

| Random Forest Classifier | Prediction of optimal reaction conditions rsc.org | Reactant structures, reagent types, solvents | Classification of reaction success (high/low yield) |

| Gradient Boosting Regressor | Prediction of adsorption to environmental matrices researchgate.net | Molecular descriptors, adsorbent properties | Adsorption coefficient (Kd) |

| Graph Convolutional Neural Network | Prediction of physicochemical properties | Molecular graph structure | Solubility, melting point, boiling point |

| Support Vector Machine | Virtual screening for potential bioactivity | Molecular fingerprints, structural keys | Classification as active/inactive for a specific target |

Future Research Directions and Emerging Trends in 2 Methylbutane 1 Sulfonamide Chemistry

Exploration of Sustainable Synthetic Routes

The synthesis of sulfonamides has traditionally relied on methods that often involve harsh reagents and generate significant waste. The future of 2-Methylbutane-1-sulfonamide synthesis is geared towards the adoption of green chemistry principles to enhance environmental compatibility and efficiency.

Key research directions include the development of synthetic protocols that utilize environmentally benign solvents, reduce energy consumption, and improve atom economy. Recent advancements in the broader field of sulfonamide synthesis have highlighted several promising strategies that could be adapted for this compound. These include one-pot reactions that minimize intermediate purification steps and the use of catalysts that can operate under milder conditions. researchgate.net For instance, methods employing visible-light-triggered reactions in green solvents like 2-methyltetrahydrofuran (B130290) (MeTHF) offer a pathway to synthesize sulfonamides at room temperature without the need for a base or metal catalysts. Another sustainable approach involves performing the synthesis in water, which takes advantage of the poor solubility of the final sulfonamide product to allow for simple recovery through filtration. researchgate.net

Furthermore, electrochemical methods are emerging as a powerful tool for creating C-S bonds, offering a green alternative to traditional synthetic routes. researchgate.net The application of these modern synthetic strategies to the specific synthesis of this compound represents a significant area for future investigation.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Sulfonamides

| Feature | Traditional Synthesis | Emerging Sustainable Synthesis |

|---|---|---|

| Solvents | Volatile Organic Compounds (VOCs) | Water, Ethanol, Glycerol, Deep Eutectic Solvents (DES) researchgate.net |

| Catalysts | Often requires stoichiometric reagents | Metal catalysts (e.g., copper), photocatalysts, metal-free systems researchgate.net |

| Energy Input | Frequently requires elevated temperatures | Room temperature reactions, ultrasound, visible light irradiation researchgate.net |

| Workup | Complex purification (e.g., chromatography) | Simple filtration or precipitation researchgate.netresearchgate.net |

| Byproducts | Generation of unwanted side products (e.g., sulfonimides) | High chemoselectivity, improved atom economy researchgate.net |

Development of New Applications in Supramolecular and Materials Science

The structural characteristics of the sulfonamide group, particularly its ability to act as a hydrogen bond donor and acceptor, make it a valuable component in supramolecular chemistry and materials science. Future research will likely focus on leveraging the 2-methylbutyl group of this compound to fine-tune intermolecular interactions and material properties.

In supramolecular chemistry, the sulfonamide moiety can direct the self-assembly of molecules into well-defined architectures through hydrogen bonding. The crystal lattice of related sulfonamide-containing compounds, such as sulfonamide-substituted silatranes, is often formed by cyclic dimers involving intermolecular hydrogen bonds. nih.gov By systematically modifying the alkyl chain, as in this compound, researchers can control the packing arrangements and stability of these supramolecular structures. This could lead to the design of novel crystalline materials with tailored optical or electronic properties.

In materials science, sulfonamides are used as plasticizers and components in the synthesis of dyes and fluorescent pigments. chemicalbook.com The incorporation of the 2-methylbutyl group could influence properties such as solubility, thermal stability, and miscibility with polymers. Future studies could explore the use of this compound as a building block for functional polymers or as a modifying agent to impart specific characteristics to existing materials.

Integration with Artificial Intelligence for Rational Design of Sulfonamide-Containing Molecules

AI can also be used to develop quantitative structure-activity relationship (QSAR) models for sulfonamides, helping to identify the key structural features that govern their function. This integration of AI promises to significantly accelerate the development of new, effective sulfonamide-based compounds for a variety of applications.

Table 2: Applications of AI in Sulfonamide Chemistry

| AI Application Area | Description | Potential Impact on this compound Research |

|---|---|---|

| Generative Design | AI models create novel molecular structures with desired properties. drugtargetreview.com | Design of new therapeutic agents or functional materials based on the this compound scaffold. |

| Property Prediction | Machine learning algorithms predict biological activity, toxicity, and physicochemical properties. debiopharm.com | Rapidly screen virtual libraries of derivatives to identify promising candidates for synthesis and testing. |

| Retrosynthesis | AI platforms devise efficient synthetic pathways for target molecules. debiopharm.com | Identify novel and sustainable synthetic routes for this compound and its analogues. |

Potential for Bio-Inspired Chemical Systems

Bio-inspired chemistry seeks to mimic the principles and structures found in nature to create novel functional molecules and systems. The sulfonamide functional group, while not common in natural products, can be incorporated into bio-inspired designs due to its unique physicochemical properties. nih.gov

One emerging area is the development of bio-inspired molecular electrets, which are systems with ordered electric dipoles. While often based on peptides, related structures incorporating functionalities similar to sulfonamides are being explored to overcome limitations in charge transfer. researchgate.net The specific stereochemistry and conformational flexibility of the 2-methylbutyl group could be used to influence the assembly and dipole alignment in such systems.

Another avenue involves the concept of bioisosteric replacement, where a functional group in a known bioactive molecule is replaced by another with similar properties. The sulfonamide group and its aza-derivatives, such as sulfoximines and sulfonimidamides, are increasingly used as bioisosteres in medicinal chemistry. nih.gov Future research could explore the use of the this compound moiety as a novel building block in bioisosteric design to create analogues of natural products or existing drugs with modified properties. This approach could lead to compounds with improved stability, cell permeability, or target-binding affinity.

Q & A

Q. Advanced

- Dose-response studies : Use a 10-point dilution series (1 nM–100 µM) with triplicate measurements to calculate IC values. Include positive controls (e.g., known sulfonamide inhibitors) and negative controls (DMSO vehicle) .

- Enzyme kinetics : Perform Michaelis-Menten assays under steady-state conditions (pH 7.4, 25°C) to determine inhibition mechanism (competitive vs. non-competitive) by analyzing Lineweaver-Burk plots .

- Confounding factors : Pre-incubate enzymes with inhibitors for 30 minutes to rule out time-dependent inactivation. Validate specificity using CRISPR-edited enzyme knockout models .

How should researchers address conflicting results in solubility and stability studies of this compound?

Q. Basic

- Solubility conflicts : Use standardized shake-flask methods (USP/Ph.Eur.) with HPLC quantification. Test in multiple solvents (water, ethanol, DMSO) at 25°C and 37°C to account for temperature-dependent polymorphism .

- Stability issues : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Identify degradation products (e.g., hydrolysis to sulfonic acids) and adjust storage conditions (desiccated, inert atmosphere) .

What computational strategies are effective for predicting the reactivity of this compound in novel reactions?

Q. Advanced

- DFT modeling : Optimize molecular geometry at the M06-2X/def2-TZVP level to predict electrophilic/nucleophilic sites. Calculate Fukui indices for sulfonamide nitrogen and sulfur atoms .

- Molecular dynamics (MD) : Simulate solvent interactions (explicit water models) to assess hydrolysis pathways. Compare activation energies of potential intermediates (e.g., sulfene vs. tetrahedral) .

- Docking studies : Use AutoDock Vina to predict binding affinities to target enzymes (e.g., carbonic anhydrase), validating with experimental IC data .

How can systematic reviews reconcile heterogeneous data on this compound’s physicochemical properties?

Q. Advanced

- Meta-analysis framework : Follow PRISMA guidelines to screen literature (PubMed, SciFinder). Exclude studies lacking experimental validation (e.g., computational-only data) .

- Data harmonization : Convert reported values (e.g., logP, pKa) to standardized units. Use random-effects models to account for inter-study variability in measurement techniques (e.g., potentiometry vs. spectrophotometry) .

- Sensitivity analysis : Stratify results by methodology (e.g., HPLC purity ≥95% vs. crude samples) to identify outliers .

What analytical challenges arise in quantifying this compound in complex matrices, and how are they mitigated?

Q. Basic

- Matrix interference : Use solid-phase extraction (C18 cartridges) for biological samples (plasma, urine). Validate recovery rates (≥85%) via spike-and-recovery experiments .

- Detection limits : Optimize UPLC-MS/MS parameters (ESI+ mode, MRM transitions m/z 180→142 for quantification). Achieve LOQs ≤10 ng/mL with 5 µL injection volumes .

What are the best practices for designing in vivo toxicity studies for this compound derivatives?

Q. Advanced

- Dose selection : Base on allometric scaling of in vitro IC values (e.g., 1/10th of murine LD) .

- Endpoint criteria : Monitor hematological (WBC, platelet counts) and histopathological markers (liver/kidney sections) at 7-, 14-, and 28-day intervals .

- Ethical compliance : Follow OECD 423 guidelines for humane endpoints and sample size justification (n ≥ 6 per group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.